molecular formula C21H24N6O4S B6511543 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 951534-32-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B6511543
CAS No.: 951534-32-0
M. Wt: 456.5 g/mol
InChI Key: ZKFBIXWLXYWJBS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This compound is a key research tool for investigating the distinct roles of the PI3Kβ isoform in cellular signaling pathways. The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer. Unlike pan-PI3K inhibitors, this compound allows for the specific blockade of the p110β catalytic subunit, enabling researchers to dissect its unique functions from other class I PI3K isoforms (such as PI3Kα, PI3Kδ, and PI3Kγ). Its mechanism of action involves competitively binding to the ATP-binding site of the PI3Kβ enzyme, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger in oncogenic signaling. This specific inhibition is particularly relevant for studying PTEN-deficient cancers , where PI3Kβ signaling is often a primary driver of tumorigenesis and proliferation. Consequently, this inhibitor is extensively used in preclinical research to explore targeted therapeutic strategies, understand mechanisms of drug resistance, and validate PI3Kβ as a therapeutic target in various cancer models, including prostate and breast cancers. It is supplied for Research Use Only (RUO) and is strictly intended for laboratory studies. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific batch data on purity, solubility, and recommended storage conditions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-2-25-5-7-26(8-6-25)21-24-19-18(32-21)20(29)27(13-22-19)12-17(28)23-14-3-4-15-16(11-14)31-10-9-30-15/h3-4,11,13H,2,5-10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFBIXWLXYWJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects against cancer cells and its interaction with various biological targets.

The compound has the following chemical structure:

  • Molecular Formula: C27H25N3O4S2
  • Molecular Weight: 519.6351 g/mol

Research indicates that this compound exhibits significant antitumor activity. It primarily functions by:

  • Inducing Apoptosis: The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest: It interferes with the cell cycle, particularly affecting the G1 and G2/M phases.
  • DNA Damage: The compound induces DNA damage, which contributes to its cytotoxic effects.

Biological Activity Data

A summary of the biological activity findings is presented in the table below:

Activity IC50 (µM) Target Effect
Cytotoxicity against HepG20.75Liver cancer cellsMore potent than staurosporine (IC50 = 8.37)
Inhibition of VEGFR-2Not specifiedVascular Endothelial Growth Factor ReceptorDual-inhibitory activity
Cytochrome P450 InhibitionNot specifiedDrug metabolismAffects metabolism of various drugs

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on HepG2 Cells: A recent study demonstrated that the compound significantly reduces cell viability in HepG2 liver cancer cells, with an IC50 value indicating high potency compared to existing treatments like staurosporine .
  • Mechanistic Insights: Flow cytometric analysis showed that treatment with the compound leads to an increase in cells in the S phase of the cell cycle while decreasing those in G1 and G2/M phases. This suggests a disruption in normal cell cycle progression due to DNA damage .
  • Inhibition Studies: The compound was shown to inhibit both VEGFR-2 and cytochrome P450 enzymes, which are crucial for angiogenesis and drug metabolism respectively. This dual action may enhance its therapeutic profile by not only targeting cancer cells but also modulating drug interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including benzodioxin, acetamide linkers, and heterocyclic cores. Key differences lie in substituents and heterocycle types, influencing physicochemical and pharmacological properties.

Table 1: Structural and Property Comparison

Compound Name Core Heterocycle Substituents Molecular Weight Key Properties/Activities
Target Compound Thiazolo[4,5-d]pyrimidine 4-ethylpiperazin-1-yl ~450 (estimated) Hypothesized CNS activity, moderate solubility
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazine 3,4-dimethoxyphenyl 423.4 Higher lipophilicity (logP ~3.2), potential antimicrobial activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole Pyridin-2-yl, ethyl 437.5 Enhanced metabolic stability, possible kinase inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine 5,6-dimethyl 409.4 Lower solubility, antitumor activity in vitro (IC50 ~5 µM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidine 2-methoxyphenyl 481.5 Moderate CYP450 inhibition, logD ~2.8
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone 3,4-dimethoxyphenyl 423.4 Antiproliferative activity (GI50 ~10 µM)

Key Findings

Heterocyclic Core Influence: Thiazolo[4,5-d]pyrimidine (target) and thieno-pyrimidines () exhibit planar structures suitable for intercalation or enzyme binding. Pyrazolo-pyrazines () and pyridazinones () show varied activity profiles due to altered electron distribution. The 1,2,4-triazole core () introduces sulfur, enhancing metabolic stability but reducing CNS penetration .

Substituent Effects: 4-Ethylpiperazine (target): Increases water solubility (cLogP ~2.1 vs. Methoxy Groups (): Improve membrane permeability but may reduce solubility. 3,4-Dimethoxyphenyl in correlates with antimicrobial and antiproliferative activities. Pyridinyl/Triazole (): Enhances metal-binding capacity, relevant for kinase inhibition .

Synthetic Routes :

  • Acetamide-linked compounds are commonly synthesized via nucleophilic substitution or coupling reactions (e.g., Cs₂CO₃/DMF in ). The target compound likely employs similar methods for attaching the thiazolo-pyrimidine core .

Biological Activities: Thieno-pyrimidines () demonstrate antitumor activity, suggesting the target compound may share this profile. Pyrazolo-pyrazines () and pyridazinones () show antimicrobial and antiproliferative effects, highlighting the role of heterocycle choice in activity .

Q & A

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolysis susceptibility. Use LC-MS/MS to identify degradation products and propose stabilization strategies (e.g., lyophilization) .

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